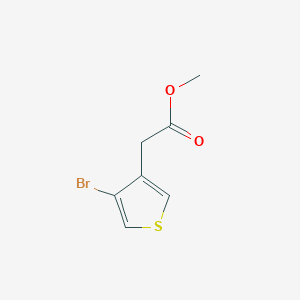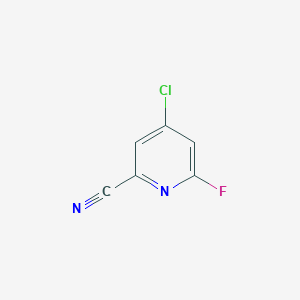
5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a brominated derivative of nitrobenzene, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene typically involves the bromination of 2-methyl-3-nitrotoluene. The process can be carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild pressure and temperature conditions.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 5-hydroxy-1-(bromomethyl)-2-methyl-3-nitrobenzene.
Reduction: Formation of 5-bromo-1-(bromomethyl)-2-methyl-3-aminobenzene.
Oxidation: Formation of 5-bromo-1-(bromomethyl)-2-carboxy-3-nitrobenzene.
Applications De Recherche Scientifique
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the development of brominated aromatic compounds with biological activity, such as antimicrobial or anticancer agents.
Material Science: Utilized in the preparation of functional materials, including polymers and dyes, due to its brominated structure.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene depends on its chemical reactivity and the specific application. For instance, in medicinal chemistry, the compound may interact with biological targets through electrophilic aromatic substitution, where the bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methyl-3-nitrobenzene: Lacks the bromomethyl group, resulting in different reactivity and applications.
1-Bromo-2-methyl-3-nitrobenzene:
5-Bromo-1-(chloromethyl)-2-methyl-3-nitrobenzene: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity and applications.
Uniqueness
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is unique due to the presence of two bromine atoms and a nitro group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Propriétés
IUPAC Name |
5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDRDWYYZHMTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
![3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride](/img/structure/B6601762.png)


amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)



![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)

